molecular formula C11H7ClF6OS B14050668 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14050668
Molekulargewicht: 336.68 g/mol
InChI-Schlüssel: LLBTWNXONIHAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8ClF3OS It is known for its unique structure, which includes both trifluoromethyl and trifluoromethylthio groups

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane .

Analyse Chemischer Reaktionen

1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These groups can enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its interaction with enzymes, receptors, and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Eigenschaften

Molekularformel

C11H7ClF6OS

Molekulargewicht

336.68 g/mol

IUPAC-Name

1-chloro-1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)8-6(10(13,14)15)3-2-4-7(8)20-11(16,17)18/h2-4,9H,1H3

InChI-Schlüssel

LLBTWNXONIHAMO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.